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Pilaralisib is an oral, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated in

phase I clinical trials for patients with advanced solid tumors [1] [2] [3]. The primary goals of these studies

were to determine the safety profile, identify the maximum tolerated dose (MTD) and recommended phase II

dose (RP2D), and characterize the pharmacokinetics (PK) of different pilaralisib formulations.

Clinical Pharmacology and Formulation Development

Initial phase I monotherapy trials established the MTD of the capsule formulation (polymorph A) at 600

mg once daily (QD) [2] [3]. Subsequent development introduced a tablet formulation to improve

physicochemical properties and patient convenience. A dedicated phase I trial of the tablet-A formulation

demonstrated a favorable safety profile and, based on PK data showing higher exposure, established its

RP2D as 400 mg QD [2]. A more thermodynamically stable tablet-E (polymorph E) was also developed,

with a phase I study determining its RP2D to be 600 mg QD; drug exposure with this formulation was

similar to the 400 mg tablet-A and 600 mg capsule-A formulations [4].

The following table summarizes the key findings from these core monotherapy dose-escalation studies:
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Formulation Study Focus
Recommended
Dose
(RP2D/MTD)

Key Efficacy
Findings (ORR)

Most Common
Treatment-Related AEs
(Any Grade)

Capsule [3] Monotherapy in
advanced solid

tumors

600 mg QD 1 Partial
Response (PR)

in a patient with
NSCLC [3]

(Information not detailed
in provided results)

Tablet-A [2] Monotherapy in
advanced solid

tumors

400 mg QD
(based on PK)

2 PRs in 18
evaluable

patients (11.1%)
[2]

Diarrhea (40.9%),
Fatigue (40.9%),

Decreased appetite
(22.7%), Hyperglycemia

(22.7%) [2]

Tablet-E
(Polymorph
E) [4]

Monotherapy in

solid tumors or
lymphoma

600 mg QD 5 patients (28%)

with Stable
Disease (SD) as

best response
[4]

Decreased appetite

(22%), Dry skin (22%),
Nausea (22%), Vomiting

(22%) [4]

The following diagram illustrates the strategic pathway and key decision points in the clinical development

and dose escalation of pilaralisib:
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Pilaralisib Discovery
Pan-class I PI3K Inhibitor

Formulation Goal:
Improve Stability & Exposure

Capsule Formulation
(Polymorph A)

Tablet Formulation
(Polymorph A)

Tablet Formulation
(Polymorph E)

MTD: 600 mg QD RP2D: 400 mg QD
(Higher exposure vs. capsule)

RP2D: 600 mg QD
(Similar exposure to 400mg Tablet-A)

Click to download full resolution via product page

Combination Therapy and Safety

Pilaralisib has also been evaluated in combination with standard chemotherapies and targeted agents. A

phase I study combining pilaralisib (both capsule and tablet formulations) with paclitaxel and carboplatin

determined the MTD for the tablet to be 200 mg QD [1] [5]. This combination showed a favorable safety

profile, but did not enhance the antitumor activity of the chemotherapy backbone [1]. In a phase I/II study in

HER2-positive metastatic breast cancer, the MTD of pilaralisib was 400 mg QD when combined with

trastuzumab, or with trastuzumab plus paclitaxel [6].

The safety profile of pilaralisib is consistent with the on-target toxicities of PI3K inhibition. The most

frequent adverse events across studies are summarized below:
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Trial /
Combination

Most Frequent
treatment-Related AEs
(Any Grade)

Most Frequent Grade ≥3
AEs

Common Dose-
Limiting Toxicities
(DLTs)

With Paclitaxel &
Carboplatin [1]

Neutropenia (67.2%),
Thrombocytopenia

(67.2%)

Neutropenia,
Thrombocytopenia

Rash [1]

Monotherapy
(Tablet-A) [2]

Diarrhea (40.9%), Fatigue

(40.9%)

(Not specified in provided

results)

No DLTs reported

[2]

With
Trastuzumab ±
Paclitaxel [6]

Diarrhea, Fatigue, Rash Diarrhea, Peripheral

Neuropathy, Neutropenia (in
paclitaxel arm)

Rash, Neutropenia

[6]

Experimental Protocol: Phase I Dose-Escalation Study

This protocol outlines the design for a phase I, open-label, dose-escalation study of pilaralisib tablets in

patients with advanced solid tumors, based on the methodology from the provided research [2].

Study Objectives

Primary: To determine the MTD and RP2D of pilaralisib tablets.

Secondary: To assess safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity.

Patient Selection

Inclusion Criteria:
Aged ≥18 years.
Histologically confirmed metastatic or unresectable solid tumor, refractory to standard therapy.

ECOG performance status of 0–2.
Adequate bone marrow, renal, and hepatic function.

Fasting plasma glucose <160 mg/dL and HbA1c <8%.
Exclusion Criteria:

Prior treatment with any PI3K inhibitor.
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Uncontrolled medical conditions, including active infections or significant cardiac disease.

Study Design and Dosing

Overall Design: Multicenter, open-label, single-arm study.

Dose Escalation: A standard "3 + 3" design is employed.
Predefined dose levels: 100 mg, 200 mg, 400 mg, 600 mg QD.

Each cycle is 28 days of continuous pilaralisib dosing.
DLT Evaluation Period: The first cycle (28 days) for each patient.

MTD Definition: The highest dose level at which fewer than 33% of patients experience a DLT.

Assessments and Endpoints

Safety: AEs graded per NCI CTCAE v3.0, physical examinations, vital signs, and laboratory tests

(hematology, clinical chemistry).
Efficacy: Tumor assessments via CT/MRI performed every 8 weeks and evaluated per RECIST 1.0.

Key endpoints include Objective Response Rate (ORR) and Progression-Free Survival (PFS).
Pharmacokinetics: Intensive PK blood sampling to determine parameters like C~max~, T~max~,

and AUC~0-24~ at steady-state.
Pharmacodynamics (Exploratory): Optional collection of tumor biopsies for analysis of pathway

inhibition (e.g., pAKT, pS6).

The workflow for the dose-escalation cohort and key assessments is outlined below:

Patient Enrollment & Screening Dose Level N
(3-6 Patients)

DLT Assessment
(Cycle 1: 28 days) <1 DLT in 3 pts?

Escalate to
Next Dose Level

No

Expand Cohort
to 6 Patients

Yes
<2 DLTs in 3-6 pts?

No

MTD Reached
Define RP2D

Yes

Continue Treatment & Monitoring
(Safety, PK, Tumor Imaging)
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Statistical Considerations
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The "3 + 3" design is descriptive. The evaluable population for MTD consists of all patients who

complete the first cycle or experience a DLT.
Efficacy analyses are primarily descriptive, summarizing ORR and PFS.

Key Conclusions for Researchers

For researchers designing clinical trials with PI3K inhibitors, the pilaralisib development program offers

several critical insights:

Formulation Impacts Dose: Different formulations (capsule vs. tablet) and polymorphs (A vs. E) can

have significantly different bioavailability, directly impacting the MTD and RP2D. This necessitates
dedicated bioequivalence or dose-finding studies for any new formulation [2] [4].

Combination Requires Dose Reduction: The MTD of pilaralisib is consistently lower when
combined with other agents (200 mg with chemo vs. 400-600 mg as monotherapy). This highlights

the imperative for careful dose escalation in combination regimens to manage overlapping toxicities
[1] [6].

Target Engagement ≠ Efficacy: While pilaralisib successfully inhibited the PI3K pathway in tumor
biopsies, this did not reliably translate into significant antitumor activity in later-stage patients [1] [3].

This underscores the complexity of the PI3K pathway and the need for robust predictive biomarkers
beyond mere pathway inhibition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Tumors]. Smolecule, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.peeref.com/works/7758367
https://www.smolecule.com/products/b547960#pilaralisib-dose-escalation-study-design
https://www.smolecule.com/products/b547960#pilaralisib-dose-escalation-study-design
https://www.smolecule.com/products/b547960#pilaralisib-dose-escalation-study-design
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547960?utm_src=pdf-bulk
https://www.smolecule.com/products/s547960?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

